4,4'-Sulphonylbis(2,6-dibromophenol)

Overview

Description

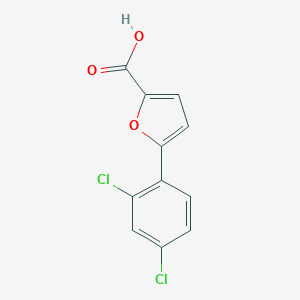

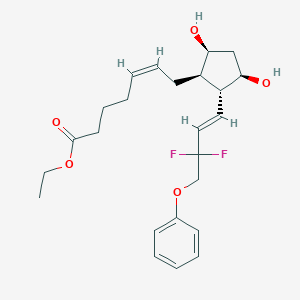

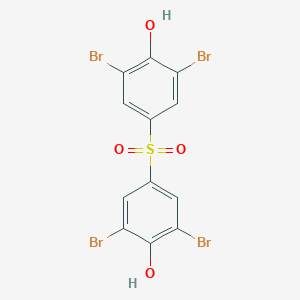

4,4'-Sulphonylbis(2,6-dibromophenol), also known as 4,4'-sulfonylbis(2,6-dibromophenol) or SBDP, is a versatile organic compound with a wide range of applications in scientific research. It is a white, crystalline solid with a molecular weight of 528.43 g/mol and a melting point of 120-125 °C. SBDP is synthesized by a two-step process involving the reaction of 4,4'-dibromobenzene with sulfuric acid and 2,6-dibromophenol. The resulting product is a highly reactive intermediate that can be used in various laboratory experiments and applications.

Scientific Research Applications

Chemical Synthesis and Catalysis

- 4,4'-Sulphonylbis(2,6-dibromophenol) derivatives are significant in the preparation of certain compounds. The compound 2,6-dibromophenol, derived from similar compounds, serves as a raw material for brominated poly(phenyleneoxide) and pyrogallol, or related pharmaceuticals/pesticides. It's prepared through a transalkylation reaction and shows a high yield, indicating its importance in chemical synthesis and catalysis (Effenberger, 2007).

Material Science and Polymer Chemistry

- The compound is utilized in the crosslinking of sulphonated poly (ether ether ketone) (SPEEK) for producing proton exchange membranes (PEMs), used in fuel cells. The crosslinked membrane exhibited controlled swelling, good ionic conductivity, and mechanical properties, highlighting its application in the development of PEMs for energy conversion and storage technologies (Hande et al., 2008).

Environmental Science and Engineering

- Studies related to the environmental concentrations and toxicology of compounds such as 2,4,6-tribromophenol, which is structurally similar to 4,4'-Sulphonylbis(2,6-dibromophenol), are crucial. This research covers environmental concentrations, toxicokinetics, toxicodynamics, and identifies gaps in the current knowledge about these compounds, essential for environmental monitoring and pollution control (Koch & Sures, 2018).

Nanotechnology and Membrane Science

- In the realm of nanofiltration and dye treatment, derivatives of compounds similar to 4,4'-Sulphonylbis(2,6-dibromophenol) have been utilized. Novel sulfonated thin-film composite nanofiltration membranes were prepared using sulfonated aromatic diamine monomers, improving water flux and dye rejection capabilities. This application is pivotal in water treatment and purification technologies (Liu et al., 2012).

Safety and Hazards

4,4’-Sulphonylbis(2,6-dibromophenol) can cause skin irritation and serious eye irritation. It may also cause respiratory irritation. When handling this chemical, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Mechanism of Action

Target of Action

It is known that the compound is used as a reactive flame retardant , suggesting that its targets could be materials that are susceptible to combustion.

Mode of Action

4,4’-Sulphonylbis(2,6-dibromophenol) acts as a reactive flame retardant . , flame retardants typically work by inhibiting or suppressing the chemical reactions involved in the combustion process.

Result of Action

The primary result of the action of 4,4’-Sulphonylbis(2,6-dibromophenol) is the prevention or suppression of fire . By acting as a flame retardant, it helps to reduce the flammability of materials and prevent the spread of fire.

Action Environment

The efficacy and stability of 4,4’-Sulphonylbis(2,6-dibromophenol) can be influenced by various environmental factors. For instance, its flame retardant properties may be affected by the presence of other chemicals, the temperature, and the specific material it is applied to . It should be stored in a cool, well-ventilated place to maintain its stability .

Biochemical Analysis

Biochemical Properties

4,4’-Sulphonylbis(2,6-dibromophenol) plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to inhibit certain enzymes involved in oxidative stress responses, such as glutathione S-transferase . Additionally, it can bind to proteins involved in cell signaling pathways, thereby modulating their activity. The interactions between 4,4’-Sulphonylbis(2,6-dibromophenol) and these biomolecules are primarily non-covalent, involving hydrogen bonding and hydrophobic interactions .

Cellular Effects

4,4’-Sulphonylbis(2,6-dibromophenol) has been shown to affect various types of cells and cellular processes. In particular, it can influence cell signaling pathways by modulating the activity of key proteins involved in these pathways . This compound can also impact gene expression by altering the transcriptional activity of certain genes . Furthermore, 4,4’-Sulphonylbis(2,6-dibromophenol) can affect cellular metabolism by inhibiting enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of 4,4’-Sulphonylbis(2,6-dibromophenol) involves its binding interactions with biomolecules. This compound can inhibit enzyme activity by binding to the active site of the enzyme, thereby preventing substrate binding . Additionally, 4,4’-Sulphonylbis(2,6-dibromophenol) can activate certain proteins by inducing conformational changes that enhance their activity . These interactions can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,4’-Sulphonylbis(2,6-dibromophenol) can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term exposure to 4,4’-Sulphonylbis(2,6-dibromophenol) has been shown to affect cellular function, including alterations in cell signaling and gene expression . These effects are often reversible upon removal of the compound .

Dosage Effects in Animal Models

The effects of 4,4’-Sulphonylbis(2,6-dibromophenol) vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cell signaling pathways without causing significant toxicity . At high doses, 4,4’-Sulphonylbis(2,6-dibromophenol) can induce toxic effects, including oxidative stress and cellular damage . These adverse effects are dose-dependent and can be mitigated by reducing the exposure to the compound .

Metabolic Pathways

4,4’-Sulphonylbis(2,6-dibromophenol) is involved in various metabolic pathways, primarily those related to oxidative stress responses . This compound can interact with enzymes such as glutathione S-transferase, which plays a crucial role in detoxification processes . Additionally, 4,4’-Sulphonylbis(2,6-dibromophenol) can affect metabolic flux by inhibiting key enzymes involved in metabolic pathways .

Transport and Distribution

Within cells and tissues, 4,4’-Sulphonylbis(2,6-dibromophenol) is transported and distributed through interactions with transporters and binding proteins . This compound can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects . The distribution of 4,4’-Sulphonylbis(2,6-dibromophenol) within cells is influenced by its chemical properties, including its hydrophobicity and ability to form hydrogen bonds .

Subcellular Localization

4,4’-Sulphonylbis(2,6-dibromophenol) is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific organelles . The activity and function of 4,4’-Sulphonylbis(2,6-dibromophenol) are influenced by its subcellular localization, as it can interact with different biomolecules in these compartments .

properties

IUPAC Name |

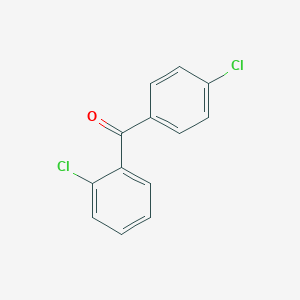

2,6-dibromo-4-(3,5-dibromo-4-hydroxyphenyl)sulfonylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br4O4S/c13-7-1-5(2-8(14)11(7)17)21(19,20)6-3-9(15)12(18)10(16)4-6/h1-4,17-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHJUYGMZIWDHMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)O)Br)S(=O)(=O)C2=CC(=C(C(=C2)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0052708 | |

| Record name | 4,4'-Sulphonylbis[2,6-dibromophenol] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

565.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39635-79-5 | |

| Record name | Tetrabromobisphenol S | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39635-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4,4'-sulfonylbis(2,6-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039635795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4,4'-sulfonylbis[2,6-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Sulphonylbis[2,6-dibromophenol] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-sulphonylbis[2,6-dibromophenol] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.575 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.